2-Amino-6-(piperidin-1-ylmethyl)pyridine
Description
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
6-(piperidin-1-ylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C11H17N3/c12-11-6-4-5-10(13-11)9-14-7-2-1-3-8-14/h4-6H,1-3,7-9H2,(H2,12,13) |
InChI Key |
RIDDHPQRHIJPBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=NC(=CC=C2)N |
Origin of Product |
United States |
Scientific Research Applications
Cancer Therapy
The compound has shown promise in cancer treatment due to its ability to interact with various biological targets. Research indicates that derivatives of piperidine, including 2-Amino-6-(piperidin-1-ylmethyl)pyridine, can inhibit key enzymes involved in tumor growth.
- Mechanism of Action : The compound has been linked to the inhibition of monoacylglycerol lipase (MAGL), which plays a role in the endocannabinoid system and is implicated in cancer progression. Inhibition of MAGL can reduce tumor growth and promote apoptosis in cancer cells .
- Case Study : A study demonstrated that a related piperidine derivative exhibited cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in inducing apoptosis . This suggests that modifications to the piperidine structure can enhance anticancer activity.
Neurodegenerative Diseases
This compound also shows potential in treating neurodegenerative diseases such as Alzheimer’s disease.
- Cholinesterase Inhibition : The compound has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down neurotransmitters involved in memory and cognition. Inhibiting these enzymes can help improve cognitive function in patients with Alzheimer’s .
- Antioxidant Properties : Some derivatives of this compound have demonstrated antioxidant capabilities, which may protect neuronal cells from oxidative stress associated with neurodegenerative conditions .
Antidepressant Activity
Research has indicated that compounds similar to this compound exhibit antidepressant effects by acting as selective agonists for serotonin receptors.
- 5-HT1A Receptor Agonism : Studies have shown that modifications to the piperidine structure can enhance binding affinity and agonist activity at the 5-HT1A receptor, which is crucial for mood regulation .
- Clinical Implications : These findings suggest that such compounds could be developed into effective treatments for depression, offering a new avenue for pharmacological intervention .
Design of Kinase Inhibitors
The compound has been explored as a scaffold for developing selective inhibitors of protein kinases, particularly those involved in cancer signaling pathways.
- Inhibition of PKB (Akt) : A derivative of the compound has been identified as a potent inhibitor of protein kinase B (Akt), which is often overactive in various cancers. This inhibition can disrupt cancer cell survival pathways, leading to reduced tumor growth .
Synthesis and Structure Activity Relationship Studies
The synthesis of this compound derivatives has been extensively studied to optimize their biological activity.
| Compound | Activity | Selectivity | Reference |
|---|---|---|---|
| Compound A | Anticancer | High | |
| Compound B | Cholinesterase Inhibitor | Moderate | |
| Compound C | 5-HT1A Agonist | High | |
| Compound D | PKB Inhibitor | High |
These studies focus on modifying the piperidine and pyridine rings to enhance potency and selectivity against specific biological targets.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The 6-position substituent significantly influences the physicochemical and biological properties of pyridine derivatives. Key analogs include:
Key Observations :
Physical and Chemical Properties
Notes:
- The piperidinylmethyl group increases molecular weight and lipophilicity compared to 2-amino-6-methylpyridine, likely reducing aqueous solubility.
- Chloro-aryl substituents () further decrease solubility due to hydrophobic interactions .
Q & A
Q. What are the optimal synthetic routes for 2-Amino-6-(piperidin-1-ylmethyl)pyridine, and how can reaction yields be improved?
Methodological Answer: Synthesis typically involves multi-step reactions, such as:
Nucleophilic substitution : Reacting 2-amino-6-chloromethylpyridine with piperidine in a polar aprotic solvent (e.g., DCM or DMF) under reflux.
Coupling reactions : Using catalysts like palladium for cross-coupling to introduce the piperidinylmethyl group.
Yield Optimization Strategies :
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol improves purity .
- Stoichiometry : A 1.2:1 molar ratio of piperidine to chloromethyl precursor minimizes unreacted starting material.
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substituent positions. For example, the piperidinylmethyl group shows characteristic peaks at δ 2.4–3.1 ppm (N–CH₂–) and δ 1.4–1.8 ppm (piperidine CH₂) .
- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ = 218.16 g/mol).
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% for biological assays) .
- X-ray Diffraction (XRD) : Resolves crystal structure and confirms stereochemistry (if crystalline) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity and interaction mechanisms of this compound with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the amino group’s HOMO may indicate hydrogen-bonding propensity .
- Molecular Docking : Use software like AutoDock Vina to simulate binding with enzymes (e.g., kinases). Parameterize the piperidine ring’s basicity (pKa ~10.5) to model protonation states .
- Molecular Dynamics (MD) : Simulate solvation effects in water or lipid bilayers to assess membrane permeability .
Q. What strategies resolve contradictions in experimental data related to the compound’s stability under varying pH conditions?
Methodological Answer:
- Controlled pH Studies : Prepare buffers (pH 1–12) and monitor degradation via HPLC at 25°C/37°C. For example, instability at pH <3 may arise from protonation of the pyridine nitrogen .
- Kinetic Analysis : Fit degradation data to first-order kinetics to calculate half-life (t₁/₂).
- Alternative Characterization : Use LC-MS to identify degradation products (e.g., hydrolysis of the piperidinylmethyl group) .
- Validation : Repeat experiments under inert atmospheres (N₂) to rule out oxidation artifacts .
Q. How can researchers design experiments to study the catalytic or coordination chemistry of this compound?
Methodological Answer:
- Metal Coordination Studies : Titrate with transition metals (e.g., Cu²⁺, Ni²⁺) in methanol and monitor UV-Vis spectral shifts (λmax ~450 nm for Cu complexes) .
- Catalytic Screening : Test Suzuki-Miyaura coupling using aryl halides; compare turnover numbers (TON) with/without the compound as a ligand .
- X-ray Crystallography : Co-crystallize with metals to determine coordination geometry (e.g., octahedral vs. square planar) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
